Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound also contains tert-butyl and carboxylate groups but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C36H51N5O6 |
---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C36H51N5O6/c1-34(2,3)45-31(42)40(32(43)46-35(4,5)6)23-13-12-22-39(28-20-14-16-25-17-15-21-37-30(25)28)24-29-38-26-18-10-11-19-27(26)41(29)33(44)47-36(7,8)9/h10-11,15,17-19,21,28H,12-14,16,20,22-24H2,1-9H3 |
InChI Key |
AOYKHEPACZTMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CN(CCCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C3CCCC4=C3N=CC=C4 |
Origin of Product |
United States |
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